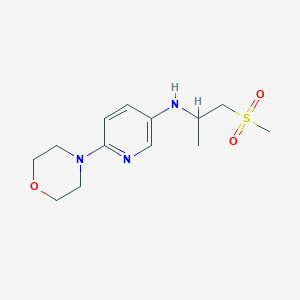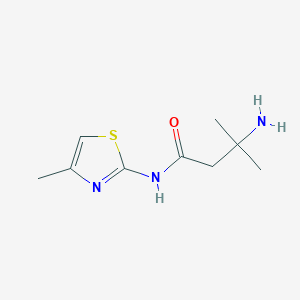![molecular formula C13H16N2O3 B7595268 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, also known as PACA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PACA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions, while sparing COX-1, which is involved in the maintenance of gastric mucosal integrity.
Biochemical and Physiological Effects
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have antioxidant properties, reducing oxidative stress in cells. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has several advantages for lab experiments, including its high purity and yield, and its favorable safety profile. However, 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.
Orientations Futures
Future research on 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should focus on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications. Studies should be conducted to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, and to investigate its efficacy in animal models of inflammatory diseases and cancer. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should also be tested in human clinical trials to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid involves the reaction of 2-cyclopenten-1-one with 2-aminopyridine to form a pyridine-2-carbonyl intermediate, which is then reacted with cyclopentylmagnesium bromide to form 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid. This method has been optimized to yield high purity and yield of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.
Applications De Recherche Scientifique
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been extensively studied for its potential therapeutic application. Preclinical studies have shown that 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[1-(pyridine-2-carbonylamino)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(17)9-13(6-2-3-7-13)15-12(18)10-5-1-4-8-14-10/h1,4-5,8H,2-3,6-7,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQDMQNPIYDROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

